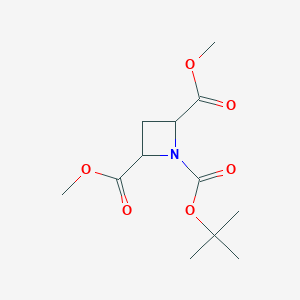
1-Tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate is a chemical compound with the molecular formula C12H19NO6 and a molecular weight of 273.29 g/mol . It is known for its unique structure, which includes a tert-butyl group and three carboxylate groups attached to an azetidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the azetidine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Tert-butyl 2,4-dimethyl cis-azetidine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
- cis-tert-Butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of tert-butyl and carboxylate groups, which confer distinct reactivity and applications.
Propiedades
Fórmula molecular |
C12H19NO6 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O,4-O-dimethyl azetidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(16)13-7(9(14)17-4)6-8(13)10(15)18-5/h7-8H,6H2,1-5H3 |
Clave InChI |
OOGSYZYGXRGUJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC1C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)









